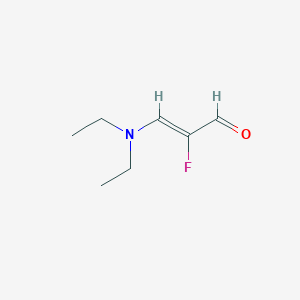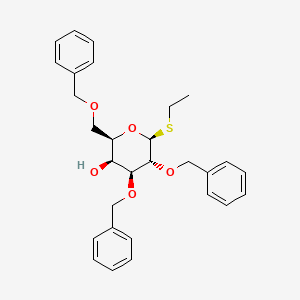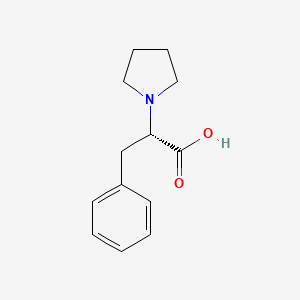![molecular formula C12H11Cl2N B3040150 4-[Chloro(phenyl)methyl]pyridine hydrochloride CAS No. 162248-73-9](/img/structure/B3040150.png)
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Overview
Description
4-[Chloro(phenyl)methyl]pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a phenyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(phenyl)methyl]pyridine hydrochloride typically involves the chloromethylation of 4-phenylpyridine. One common method includes the reaction of 4-phenylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(phenyl)methyl]pyridine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of 4-(phenylmethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 4-(Phenylmethyl)pyridine.
Scientific Research Applications
4-[Chloro(phenyl)methyl]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[Chloro(phenyl)methyl]pyridine hydrochloride depends on its application. In medicinal chemistry, it often acts as a prodrug that is metabolized into an active form within the body. The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of active metabolites that interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Lacks the phenyl group, making it less hydrophobic and potentially less bioavailable.
4-(Bromomethyl)pyridine hydrochloride: Similar reactivity but with a bromine atom instead of chlorine, which can affect the rate of nucleophilic substitution reactions.
4-(Methoxymethyl)pyridine hydrochloride: Contains a methoxy group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
4-[Chloro(phenyl)methyl]pyridine hydrochloride is unique due to the presence of both a chloromethyl group and a phenyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives. The phenyl group also increases the compound’s hydrophobicity, which can improve its interaction with biological membranes and targets.
Properties
IUPAC Name |
4-[chloro(phenyl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXRPPJCEMIESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)




![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)


![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)
